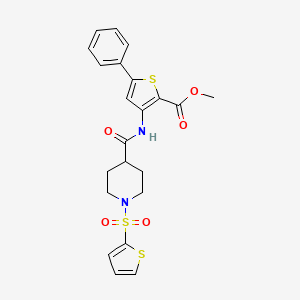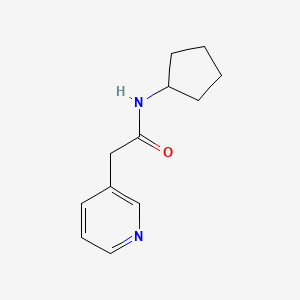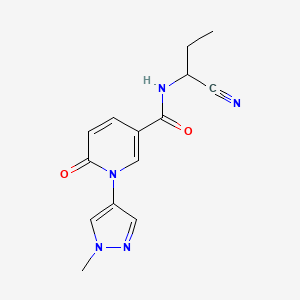
1-methyl-1H-indol-6-amine hydrochloride
Übersicht
Beschreibung
The compound "1-methyl-1H-indol-6-amine hydrochloride" is not directly mentioned in the provided papers, but it is related to the broader class of indole derivatives, which are compounds with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach is the catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, as described in the first paper. This method involves an aza-Michael addition followed by rearomatization to yield the indole product . Another method involves the aminoalkylation of lithio-derivatives of N-substituted indoles with alkylating agents, leading to substitution at specific positions on the indole nucleus . Additionally, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from acetylindolin derivatives has been reported, which provides intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various chemical reactions. The structure of these compounds is often confirmed using techniques such as 1H NMR spectroscopy, as seen in the synthesis of aminoalkylated indoles . The indole nucleus can be functionalized at different positions, leading to a wide array of derivatives with diverse chemical properties.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, the aza-Michael addition is a key step in the synthesis of 6-hydroxy indoles, which can further react to form 6-amino indoles under certain conditions . The aminoalkylation reaction is another example, where lithio-derivatives of indoles react with alkylating agents to introduce aminoalkyl groups . These reactions are crucial for the modification of the indole core and the development of compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole nucleus can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a hydroxyimino group can lead to the formation of a compound with distinct chemical behavior, as seen in the synthesis of an aza analogue of enviroxime . The reactivity of indole derivatives can also be tailored by modifying the reaction conditions, such as temperature and solvent choice, to optimize the synthesis of desired products .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Evaluation
- Synthesis Techniques : The compound is synthesized through methods such as Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and Mannich reaction, which contribute to structural diversity in indole derivatives. These techniques are essential in exploring the structural aspects and potential applications of similar compounds (Kukuljan, Kranjc, & Perdih, 2016).
Antineoplastic Agents
- Potential in Cancer Research : The synthesis and evaluation of related indole derivatives have shown significant potential in anticancer research. These compounds have been found to exhibit considerable activity against various cancer cell lines, highlighting the potential of indole derivatives in developing new antineoplastic agents (Pettit et al., 2003).
Conformational Constraints in Peptides
- Peptide Conformation Studies : Indole derivatives have been designed for use in peptide conformation studies. These compounds, featuring a bridged ring that restricts conformational flexibility, aid in understanding peptide structures and interactions, which is vital in protein engineering and drug design (Horwell et al., 1994; Horwell et al., 1995).
Development of Antitumor Compounds
- Antitumor Activity : Indole derivatives have shown promise in antitumor activity, both in vitro and in vivo. These compounds, through various synthesis pathways, have been identified as potential new classes of antineoplastic agents, indicating the importance of indole derivatives in cancer treatment (Nguyen et al., 1990).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Recent studies have reported efficient methods for synthesizing 1-methyl-1H-indole-3-carboxylates, showcasing advancements in the synthesis of indole derivatives. Such innovations play a crucial role in expanding the applications and understanding of these compounds (Akbari & Faryabi, 2023).
Heterocyclic Amine Analysis
- Analytical Techniques : The development of methods for detecting non-polar heterocyclic amines in various samples, including meat, has been an essential area of research. Such analytical advancements are crucial for food safety, environmental monitoring, and understanding the distribution of these compounds in different matrices (de Andrés et al., 2010).
Potential in Photoreactions
- Photoreaction Applications : Studies have explored the photoreaction of indole derivatives with halocompounds, leading to the formation of new fluorophores and modifications. This research is fundamental in developing new fluorophores, labeling agents, and bioactive indole derivatives, crucial for biochemical and medical applications (Ladner et al., 2014).
Catalysis and Chemical Reactions
- Role in Chemical Synthesis : Indole derivatives have been utilized in various chemical reactions, including Ullmann-type intramolecular amination, demonstrating their versatility and importance in organic synthesis and catalysis (Melkonyan et al., 2008).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The development of new methods for the synthesis of indole derivatives, such as 1-methyl-1H-indol-6-amine hydrochloride, continues to be a focus in organic chemistry . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on expanding the chemical space that is easily accessible and overcoming the challenges that remain in the field of indole synthesis .
Eigenschaften
IUPAC Name |
1-methylindol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;/h2-6H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOUVHMIPLZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-6-amine hydrochloride | |
CAS RN |
856782-35-9 | |
| Record name | 1-methyl-1H-indol-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)
![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)


![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)